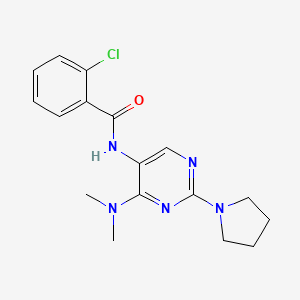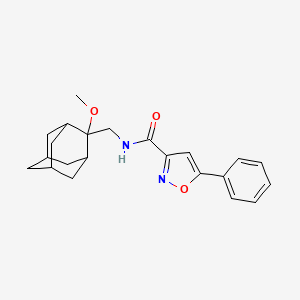
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-5-phenylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-5-phenylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Characterization
The development and synthesis of complex molecules often involve multi-step chemical reactions, providing essential insights into their potential applications. For example, the study by Hassan et al. (2014) illustrates the synthesis and characterization of new compounds with potential cytotoxic activity, demonstrating the significance of chemical synthesis in discovering new therapeutic agents (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014). Similarly, the work by Tobiishi et al. (2007) on the synthesis and evaluation of methoxy- and fluorine-substituted analogs emphasizes the role of chemical synthesis in developing tracers for medical imaging (Shintaro Tobiishi et al., 2007).
Biological Activity and Drug Development
The biological activity of chemically synthesized compounds is crucial for their application in drug development and other areas of biomedical research. For instance, studies on compounds with selective inhibition of specific cellular targets offer insights into therapeutic applications, as seen in the development of selective histone deacetylase 6 inhibitors for potential Alzheimer's disease treatment (Hsueh-Yun Lee et al., 2018). Moreover, the synthesis of novel benzodifuranyl derivatives with anti-inflammatory and analgesic properties highlights the importance of chemical compounds in addressing inflammatory conditions (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).
properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-26-22(17-8-14-7-15(10-17)11-18(22)9-14)13-23-21(25)19-12-20(27-24-19)16-5-3-2-4-6-16/h2-6,12,14-15,17-18H,7-11,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICOOHPYCYOBKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

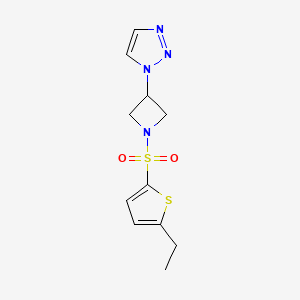
![3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2478205.png)

![2-ethyl-3-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-6,7-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-5,8-dione](/img/structure/B2478209.png)
![[2-(2,4-Dichloro-phenyl)-benzooxazol-5-yl]-[3-(3-nitro-phenyl)-allylidene]-amine](/img/structure/B2478210.png)
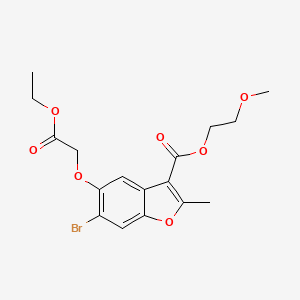
![N-[(2-cyanopyridin-3-yl)sulfonyl]-4-methylthiophene-3-carboxamide](/img/structure/B2478212.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2478214.png)


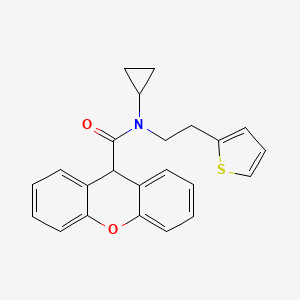
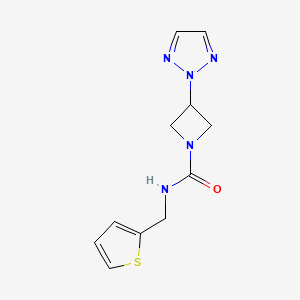
![N-(6-bromobenzo[d]thiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2478223.png)
